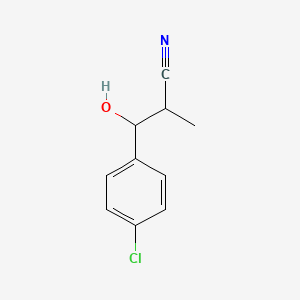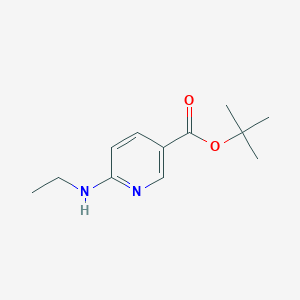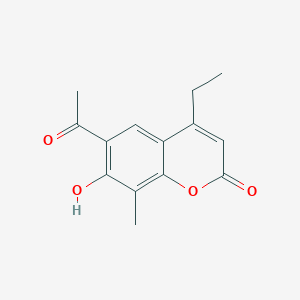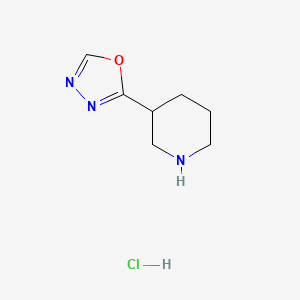![molecular formula C14H14FN3O4S B2946330 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 893934-34-4](/img/structure/B2946330.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a thieno ring, which is a five-membered ring with one sulfur atom . The molecule also has a fluorophenyl group, which is a phenyl group with a fluorine atom attached .
Scientific Research Applications
Cytotoxic Agents for Cancer Therapy
The compound has been explored for its potential as a cytotoxic agent against cancer cells. In particular, derivatives of this compound have shown promising results in in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7). Some derivatives demonstrated remarkable cytotoxic activity with IC50 values that are even better than the standard drug cisplatin .
Antimicrobial Activity
Research has indicated that fluorinated pyrazole compounds, which include structures similar to F1879-0174, possess significant antimicrobial properties. These compounds have been tested for their in vitro antimicrobial activity and have shown potent antibacterial and antifungal effects .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interaction of these compounds with biological targets. The ADME (Absorption, Distribution, Metabolism, and Excretion) calculations of the synthesized derivatives are in adequate consent with the pharmacological screening results, indicating a positive correlation between the compound’s structure and its biological activity .
Drug Design and Development
The introduction of fluorine into organic molecules like F1879-0174 can significantly influence their pharmacokinetic properties. This compound’s structure allows for modifications that can enhance its conformation, membrane permeability, and intrinsic potency, making it a valuable scaffold in drug design .
Pharmacological Activity Enhancement
Derivatives of F1879-0174 have been shown to enhance pharmacological activity by participating in hydrogen bonding interactions with receptors. This interaction is crucial for the development of new drugs with improved efficacy .
Bioisostere Development
The compound’s structure, which includes a thieno[3,4-c]pyrazol moiety, can act as a bioisostere for amides and esters. Bioisosteres are molecules or substructures that have similar physical or chemical properties and can be used to replace one another in drug molecules to improve their properties .
Anticancer Drug Discovery
The fluorine atom present in the compound’s structure can contribute to the discovery of new anticancer drugs. Its high electronegativity and small atomic radius can be leveraged to create drugs that are more selective and potent against cancer cells .
Targeted Therapy Applications
Due to its ability to be structurally modified, F1879-0174 can be used to develop targeted therapy drugs. These drugs can be designed to specifically target cancer cells or pathogens, reducing the impact on healthy cells and potentially leading to treatments with fewer side effects .
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, some pyrazole derivatives have been found to inhibit H+,K±ATPase, an enzyme involved in gastric acid secretion .
Biochemical Pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, inhibition of H+,K±ATPase would disrupt the production of gastric acid .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDHRQGSJPIIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)


![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2946257.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)


![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)

